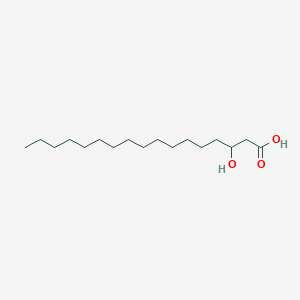

3-hydroxyheptadecanoic Acid

Description

Overview of 3-Hydroxyheptadecanoic Acid within the Context of Hydroxylated Fatty Acids

This compound is classified as a hydroxy fatty acid, a distinct group of fatty acids characterized by the presence of a hydroxyl (-OH) group along their aliphatic chain. Specifically, it is a 17-carbon saturated fatty acid with the hydroxyl group positioned at the third carbon (beta-carbon). ontosight.ai This structural feature imparts unique physicochemical properties, such as increased polarity, compared to its non-hydroxylated counterpart, heptadecanoic acid. ontosight.ai

Hydroxylated fatty acids are integral components of various biological systems, found in plants, animals, and microorganisms. ontosight.aigerli.com They are involved in a multitude of biological processes, including the synthesis of complex lipids and the regulation of cellular signaling pathways. ontosight.ai The position of the hydroxyl group can vary, leading to different isomers with distinct biological functions. For instance, 2-hydroxy and 3-hydroxy fatty acids are known constituents of bacterial cell membranes. nih.gov

Historical Perspectives on the Discovery and Initial Characterization of 3-Hydroxy Fatty Acids in Biological Systems

The journey to understanding fatty acids began in the 19th century. In 1848, the first known hydroxy fatty acid, ricinoleic acid (12-hydroxy-9-octadecenoic acid), was isolated from castor oil. gerli.comgerli.com This discovery marked the initial recognition of this class of lipids. The fundamental process of saponification, the chemical reaction used to break down fats into fatty acids and glycerol, was defined by Michel Eugène Chevreul, who was the first to isolate a fatty acid from animal fat. nih.gov

The discovery of 3-hydroxy fatty acids is closely linked to the study of bacterial lipids. In 1926, poly(3-hydroxybutyric acid), a polyester (B1180765) composed of 3-hydroxy acid monomers, was identified in Bacillus megaterium. gerli.com This finding was a significant step in recognizing the role of 3-hydroxy fatty acids as building blocks of bacterial polymers. Subsequent research has revealed that 3-hydroxy fatty acids are key components of lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria. caymanchem.com For example, chemical and immunochemical analyses of Bacteroides fragilis lipopolysaccharides have been instrumental in this area. caymanchem.com

Significance of this compound in Lipidomics and Metabolomics Studies

The advent of high-throughput analytical techniques like mass spectrometry and chromatography has propelled the fields of lipidomics and metabolomics, which aim to comprehensively analyze lipids and metabolites in biological samples. nih.govnih.gov These "omics" approaches can be untargeted, measuring as many molecules as possible, or targeted, focusing on the precise quantification of specific known compounds. nih.govlcms.cz

Within this analytical framework, this compound has emerged as a compound of significant interest for several reasons:

Bacterial Biomarker: Due to its presence in the lipopolysaccharides of certain bacteria, this compound can serve as a biomarker for bacterial presence and characterization. caymanchem.comabcam.com Its odd-chain length makes it particularly useful for distinguishing it from more common even-chain fatty acids in various samples.

Clinical Research: Altered levels of this compound have been observed in certain disease states. For instance, decreased fecal levels have been reported in patients with Crohn's disease, suggesting its potential as a non-invasive diagnostic marker. caymanchem.com

Internal Standard: In lipidomic analyses, the synthetic form of this compound is often used as an internal standard. abcam.com Its distinct mass and retention time allow for accurate quantification of other fatty acids in complex biological matrices.

The study of this compound and other hydroxylated fatty acids contributes to a deeper understanding of lipid metabolism and its implications for health and disease. ontosight.ai As analytical technologies continue to advance, the role of these unique lipids in various biological systems will undoubtedly be further elucidated.

Data Table

Table 1: Chemical Properties and Identifiers of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C17H34O3 | ontosight.aiabcam.com |

| Molecular Weight | 286.4 g/mol | abcam.com |

| CAS Number | 40165-89-7 | caymanchem.comabcam.com |

| IUPAC Name | This compound | abcam.com |

| Synonyms | 3-Hydroxy C17:0 fatty acid, β-hydroxy Heptadecanoic Acid, 3-hydroxy Margaric Acid | caymanchem.comabcam.com |

| Solubility | Soluble in ethanol (B145695) and methanol (B129727) | caymanchem.comabcam.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-hydroxyheptadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(18)15-17(19)20/h16,18H,2-15H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWZUXWSQLNHYIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70960607 | |

| Record name | 3-Hydroxyheptadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70960607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40165-89-7 | |

| Record name | 3-Hydroxyheptadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40165-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptadecanoic acid, 3-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040165897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxyheptadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70960607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Occurrence and Distribution of 3 Hydroxyheptadecanoic Acid

Microbial Sources and Ecological Relevance

The distribution of 3-hydroxyheptadecanoic acid in the microbial world is a key indicator for chemotaxonomic classification and understanding bacterial cell envelope architecture.

3-Hydroxy fatty acids are fundamental components of the lipid A moiety of lipopolysaccharides (LPS), which are major constituents of the outer membrane of most Gram-negative bacteria. mdpi.comnih.gov This lipid structure, often referred to as endotoxin, anchors the LPS molecule into the bacterial membrane. nih.gov The specific composition of these fatty acids can vary significantly between different bacterial species.

Research has identified this compound as a constituent of the LPS in several Gram-negative bacteria. asm.org For instance, in a study of oral Gram-negative bacteria, this compound was determined to be the primary amide-linked fatty acid in the LPS of Bacteroides gingivalis. nih.gov This highlights its structural role in the integrity of the bacterial outer membrane.

Lactic Acid Bacteria (LAB) are Gram-positive and therefore lack the LPS characteristic of Gram-negative bacteria. nih.govnih.gov However, certain hydroxy fatty acids have been identified as metabolites produced by these organisms. nih.gov While much of the research on LAB fatty acids focuses on antifungal compounds like 3-hydroxydecanoic and 3-hydroxydodecanoic acids produced by Lactobacillus plantarum, other related compounds have also been found. nih.gov

Studies have identified this compound in specific genera of Lactic Acid Bacteria. Notably, research by Lee et al. in 1996 led to the identification of 2-hydroxyhexadecanoic acid and this compound from various Leuconostoc strains. nih.govnih.gov While Lactobacillus plantarum is a well-known producer of other 3-hydroxy fatty acids with antimicrobial properties, the specific isolation of this compound is more directly attributed to Leuconostoc in the available literature. nih.govnih.govfrontiersin.org

The marine environment is a source of unique microbial diversity, including bacteria with distinct cellular lipid profiles. The marine gliding bacterium Rapidithrix thailandica, isolated from samples along the coastline of Thailand, has been shown to contain this compound as one of its major hydroxyl fatty acids. researchgate.netmicrobiologyresearch.orgnih.gov This compound, along with 3-hydroxypentadecanoic acid and 3-hydroxyhexadecanoic acid, is a key chemotaxonomic marker for this species. researchgate.netmicrobiologyresearch.orggrafiati.com Rapidithrix thailandica belongs to the phylum Bacteroidetes. microbiologyresearch.orgnih.gov

Beyond its presence in oral and marine bacteria, this compound has been characterized in other significant bacterial genera.

Bacteroides : This genus, a prominent member of the mammalian gut microbiota, features this compound in the LPS of several species. libretexts.org In Bacteroides fragilis, it is one of the main 3-hydroxy fatty acids, present in both ester and amide-bound forms. nih.gov Further analysis has shown its presence in the LPS of related species, including Bacteroides thetaiotaomicron, Bacteroides ovatus, Bacteroides distasonis, and Bacteroides vulgatus. nih.gov It has also been noted as a significant component in the lipid A of Porphyromonas gingivalis (formerly Bacteroides gingivalis) and Bacteroides fragilis. nih.gov

Flavobacterium : The genus Flavobacterium is part of the wider Cytophaga–Flavobacterium–Bacteroides (CFB) group. researchgate.net While specific data on this compound in Flavobacterium is less detailed, analysis of 3-hydroxy fatty acids is a common method for the chemotaxonomic classification of this genus. chromatest.si The presence of this fatty acid in related genera within the same phylum, such as Rapidithrix and Bacteroides, suggests its potential relevance within this bacterial group.

Table 1: Microbial Sources of this compound

| Bacterial Genus/Species | Phylum/Group | Context of Occurrence | References |

|---|---|---|---|

| Bacteroides gingivalis | Bacteroidetes | Main amide-linked fatty acid in Lipopolysaccharide (LPS) | nih.gov |

| Bacteroides fragilis | Bacteroidetes | Component of Lipopolysaccharide (LPS) | nih.govnih.gov |

| Leuconostoc sp. | Firmicutes | Cellular fatty acid | nih.govnih.gov |

| Rapidithrix thailandica | Bacteroidetes | Major cellular hydroxyl fatty acid | researchgate.netmicrobiologyresearch.orgnih.gov |

Isolation and Characterization from Lactic Acid Bacteria (LAB)

Eukaryotic Systems and Metabolite Profiling

While predominantly studied in bacteria, this compound has also been detected in eukaryotic organisms through advanced metabolomic analyses. A study analyzing the metabolic profiles of Morchella species (morels), a type of edible fungus, from different geographical origins in China identified this compound as one of the key differential metabolites. researchgate.net Its levels were significantly higher in morels from the Guizhou region compared to other locations, suggesting its potential as a biomarker for geographical origin. researchgate.net The broader class of fatty acid esters of hydroxy fatty acids (FAHFAs) has been discovered in mammalian tissues, where they have beneficial biological activities, although the presence of the 17-carbon variant has not been a primary focus of these studies. escholarship.org

Detection as an Endogenous Metabolite in Model Organisms (e.g., Caenorhabditis elegans)

This compound has been identified as an endogenous metabolite in the nematode Caenorhabditis elegans, a key model organism in biological research. nih.govzfin.org In C. elegans, this fatty acid is not typically found in its free form but rather as a crucial structural component of a family of signaling molecules known as ascarosides. nih.govebi.ac.uk Ascarosides are a modular library of small-molecule signals that regulate developmental timing and social behaviors in the nematode. ebi.ac.ukebi.ac.uk

Research has specifically detected derivatives such as (3R,16R)-16-((3,6-dideoxy-alpha-L-arabino-hexopyranosyl)oxy)-3-hydroxyheptadecanoic acid, also known as bhas#30. nih.govebi.ac.uk This molecule is a type of (omega-1)-hydroxy fatty acid ascaroside where the this compound moiety is linked to a dideoxysugar, ascarylose (B1226638). nih.govebi.ac.uk The biosynthesis of these complex molecules integrates components from carbohydrate metabolism and fatty acid oxidation. ebi.ac.ukebi.ac.uk The presence of this compound within these ascarosides underscores its role in the fundamental biological signaling that governs the life cycle and interactions of C. elegans. ebi.ac.uk

| Organism | Compound Derivative Detected | Biological Context | Reference |

|---|---|---|---|

| Caenorhabditis elegans | (3R,16R)-16-((3,6-dideoxy-alpha-L-arabino-hexopyranosyl)oxy)-3-hydroxyheptadecanoic acid (bhas#30) | Component of ascarosides, which are signaling molecules regulating development and behavior. | nih.govebi.ac.uk |

Presence and Quantification in Mammalian Biological Fluids (e.g., Human Plasma)

In mammalian systems, this compound and its isomers are recognized as endogenous lipids that can be detected and quantified in biological fluids, including human plasma. researchgate.net These hydroxy fatty acids are often found as constituents of a larger class of recently discovered lipids known as branched fatty acid esters of hydroxy fatty acids (FAHFAs). researchgate.netnih.gov

Studies have confirmed the endogenous synthesis of these lipids in mammals. For instance, when mice were administered 9-hydroxyheptadecanoic acid (an isomer of this compound), the molecule was incorporated into full-length FAHFAs, demonstrating the existence of in vivo biosynthetic pathways. researchgate.netgsartor.org

Advanced analytical techniques, particularly liquid chromatography-high resolution mass spectrometry (LC-HRMS), have enabled the simultaneous detection and quantification of numerous free fatty acids and their hydroxylated analogs in human plasma. researchgate.net A targeted lipidomics analysis successfully quantified 74 different free fatty acids, including oxygenated species, in plasma samples from healthy and diabetic individuals, confirming the presence of hydroxyheptadecanoic acid within the scope of such panels. researchgate.net While concentrations can vary based on metabolic state, the ability to measure these compounds in plasma is well-established. researchgate.netresearchgate.net

| Biological Fluid | Compound Class | Analytical Method | Significance | Reference |

|---|---|---|---|---|

| Human Plasma | Hydroxy-Fatty Acids (including isomers of hydroxyheptadecanoic acid) | Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) | Detected and quantified as part of targeted lipidomics panels, indicating its presence as an endogenous metabolite in humans. | researchgate.net |

| Mammalian Tissues | Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) | Mass Spectrometry / In vivo labeling | Demonstrates endogenous synthesis pathways in mammals. Precursors like 9-hydroxyheptadecanoic acid are incorporated into complex lipids. | researchgate.netgsartor.org |

Biosynthesis and Metabolic Pathways of 3 Hydroxyheptadecanoic Acid

Enzymatic Pathways for Hydroxylated Fatty Acid Biogenesis

The introduction of a hydroxyl group onto a fatty acid chain is a precise biochemical event catalyzed by specific enzymes. These pathways are responsible for the generation of a wide array of hydroxylated fatty acids, including 3-hydroxyheptadecanoic acid.

Fatty acid hydratases are enzymes that catalyze the addition of a water molecule across a double bond in an unsaturated fatty acid, resulting in a hydroxylated fatty acid. researchgate.net This process is highly specific, with the enzyme controlling both the position (regioselectivity) and the stereochemistry of the new hydroxyl group. researchgate.net The challenges associated with chemical synthesis have made biological synthesis using fatty acid hydratases an attractive alternative. researchgate.net

Recent studies have classified these enzymes into subtypes based on their regioselectivity, such as targeting the cis-Δ9 or cis-Δ12 double bonds of fatty acids. researchgate.net This enzymatic action is a primary route for the biogenesis of hydroxy fatty acids from common dietary unsaturated fatty acids. jmb.or.kr While research has often focused on more common fatty acids, this mechanism provides the fundamental pathway by which an unsaturated 17-carbon precursor could be converted into this compound.

Lactic acid bacteria (LAB) are known to produce hydroxy fatty acids (HFAs) from unsaturated fatty acids found in their environment. jmb.or.kr For instance, Lactobacillus sakei can hydroxylate oleic acid to produce 10-hydroxystearic acid, converting over 90% of the substrate under optimal conditions. nih.govspringernature.com This conversion is dependent on an NADPH-dependent hydroxylase enzyme. nih.govspringernature.com

Studies involving various LAB strains have demonstrated their ability to convert oleic, linoleic, and linolenic acids into their corresponding 10-hydroxy fatty acids. jmb.or.kr The enzymes responsible are fatty acid hydratases that add water across a double bond. jmb.or.kr This metabolic capability in gut bacteria like Lactobacillus plantarum can influence the host's lipid composition by generating various fatty acid species, including HFAs. pnas.org While 10-hydroxy fatty acids are the most cited products, this established mechanism in LAB illustrates a microbial pathway for generating hydroxylated fatty acids, which could include odd-chain variants like this compound depending on the available substrate and specific enzymatic machinery.

| Bacterium | Unsaturated Fatty Acid Substrate | Hydroxylated Product | Reference |

|---|---|---|---|

| Lactococcus lactis subsp. lactis KFRI 131 | Oleic acid | 10-hydroxyoctadecanoic acid (10-HODA) | jmb.or.kr |

| Lactococcus lactis subsp. lactis KFRI 131 | Linoleic acid | 10-hydroxyoctadecaenoic acid (10-HODEA) | jmb.or.kr |

| Lactococcus lactis subsp. lactis KFRI 131 | Linolenic acid | 10-hydroxyoctadecadienoic acid (10-HODDEA) | jmb.or.kr |

| Lactobacillus sakei | Oleic acid | 10-hydroxystearic acid | nih.govspringernature.com |

In the nematode Caenorhabditis elegans, 3-hydroxy fatty acids are key intermediates in the biosynthesis of ascarosides, a class of signaling molecules that regulate development and behavior. nih.govnih.gov The biosynthesis of the fatty acid side chains of ascarosides occurs through a peroxisomal β-oxidation pathway, which iteratively shortens very long-chain fatty acids. caltech.edumdpi.com

This pathway involves a cycle of four enzymatic reactions, and its intermediates include 3-hydroxyacyl-CoAs. elifesciences.org The process is initiated by an acyl-CoA oxidase (ACOX), creating a double bond. caltech.edu This is followed by hydration catalyzed by an enoyl-CoA hydratase (MAOC-1), which forms a 3-hydroxyacyl-CoA intermediate. nih.govelifesciences.org This intermediate is then oxidized by an (R)-3-hydroxyacyl-CoA dehydrogenase (DHS-28) and subsequently cleaved by a 3-ketoacyl-CoA thiolase (DAF-22) to release acetyl-CoA and a shortened fatty acyl-CoA. mdpi.comelifesciences.org Therefore, 3-hydroxy fatty acyl-CoAs of varying lengths, including a 17-carbon version, are obligate intermediates in this conserved pathway.

| Enzyme | Function in Ascaroside Biosynthesis | Reference |

|---|---|---|

| ACOX-1 | Acyl-CoA oxidase; introduces a double bond into the fatty acid side chain. | caltech.eduelifesciences.org |

| MAOC-1 | Enoyl-CoA hydratase; hydrates the double bond to form a 3-hydroxyacyl-CoA intermediate. | nih.govelifesciences.org |

| DHS-28 | (R)-3-hydroxyacyl-CoA dehydrogenase; oxidizes the 3-hydroxy group. | mdpi.comelifesciences.org |

| DAF-22 | 3-ketoacyl-CoA thiolase; cleaves the chain, releasing acetyl-CoA. | mdpi.comelifesciences.org |

Integration into Broader Lipid Metabolic Networks

This compound does not exist in isolation; it is integrated into the cell's central lipid metabolism, participating in both catabolic (breakdown) and anabolic (synthesis) pathways.

β-Oxidation: The primary pathway for fatty acid degradation in mitochondria is β-oxidation, which breaks down fatty acids into acetyl-CoA units. wikipedia.org This process consists of a repeating four-step cycle: oxidation by FAD, hydration, oxidation by NAD+, and thiolysis. wikipedia.orgbu.edu The second step, hydration of an enoyl-CoA intermediate, is catalyzed by enoyl-CoA hydratase and specifically produces an L-3-hydroxyacyl-CoA intermediate. bu.edu This intermediate is the substrate for the next enzyme, β-hydroxyacyl-CoA dehydrogenase. bu.edu Consequently, 3-hydroxyheptadecanoyl-CoA is a standard intermediate in the catabolism of heptadecanoic acid (C17:0). Deficiencies in 3-hydroxy-acyl-CoA dehydrogenase can lead to the accumulation of 3-hydroxy fatty acids, making them valuable diagnostic biomarkers.

ω-Oxidation: An alternative catabolic route is ω-oxidation, which occurs in the smooth endoplasmic reticulum of the liver and kidneys. wikipedia.org This pathway involves the oxidation of the terminal (ω) carbon of the fatty acid. wikipedia.org While typically a minor pathway, it gains importance when β-oxidation is impaired. wikipedia.org Significantly, 3-hydroxy fatty acids themselves can be substrates for this pathway. The human cytochrome P450 enzyme CYP4F11 has been shown to catalyze the ω-hydroxylation of 3-hydroxystearate (B1262300) (C18) and 3-hydroxypalmitate (B1262271) (C16). nih.gov This reaction would convert this compound into 3,17-dihydroxyheptadecanoic acid, demonstrating a direct link between these two major oxidation pathways. nih.gov

Beyond its role as a metabolic intermediate, this compound also serves as a structural building block for more complex lipids.

Lipopolysaccharides (LPS): In many Gram-negative bacteria, 3-hydroxy fatty acids are essential components of the Lipid A moiety of lipopolysaccharides (LPS), also known as endotoxins. nih.gov Analysis of the LPS from the periodontal pathogen Porphyromonas gingivalis revealed that iso-3-hydroxyheptadecanoic acid is a major constituent, accounting for approximately 60% of the total fatty acids in its LPS. nih.gov Similarly, this compound has been identified as a 3-hydroxy fatty acid component of the LPS in Fusobacterium nucleatum. jst.go.jp

Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs): FAHFAs are a class of bioactive lipids formed by the esterification of a fatty acid to a hydroxyl group of a hydroxy fatty acid. researchgate.netfrontiersin.org The endogenous synthesis of these molecules has been demonstrated using isotopically labeled precursors. frontiersin.orgdiabetesjournals.org For example, oral administration of 9-hydroxyheptadecanoic acid to mice resulted in the in vivo production of 9-palmitic acid-hydroxy-heptadecanoic acid (9-PAHHA). frontiersin.org This finding establishes that hydroxyheptadecanoic acids are direct precursors for the biosynthesis of specific FAHFAs, highlighting a crucial role for these molecules in the synthesis of complex signaling lipids. frontiersin.orgdiabetesjournals.org

Microbial Metabolic Pathways and Environmental Influences of this compound

This compound is a specialized fatty acid found within the cellular structures of various microorganisms. Its biosynthesis and prevalence are deeply intertwined with specific metabolic pathways and are significantly shaped by the bacterium's surrounding environment. This compound is not a universal bacterial component; rather, its presence is linked to particular microbial genera and their physiological state.

Microbial production of this compound occurs through distinct metabolic routes, largely depending on the type of bacteria. In Gram-negative bacteria, it is a key structural element, while in certain Gram-positive bacteria, it is synthesized as a cellular fatty acid.

A primary role of 3-hydroxy fatty acids in Gram-negative bacteria is as a fundamental component of lipopolysaccharide (LPS), a major constituent of their outer membrane. Specifically, these fatty acids are integral to the Lipid A portion, which anchors the LPS molecule in the membrane. In the keystone periodontal pathogen Porphyromonas gingivalis, iso-3-hydroxyheptadecanoic acid has been identified as a significant component of its lipid A structure. mdpi.comnih.govnih.gov The composition of these fatty acids in the LPS can be influenced by metabolic shifts; for instance, changes in nutrient utilization, such as the use of pyruvate, can alter the relative abundance of this compound in P. gingivalis. nih.gov

In some bacteria, 3-hydroxyalkanoic acids serve as monomers for the synthesis of polyhydroxyalkanoates (PHAs). tandfonline.comugr.es PHAs are carbon and energy storage polymers accumulated intracellularly under conditions of nutrient limitation, such as an excess of carbon source but a lack of other essential nutrients like nitrogen. tandfonline.comnih.gov The biosynthesis of PHAs generally involves three key enzymatic steps starting from acetyl-CoA. tandfonline.comugr.es The diversity of monomers found in these bioplastics is due to the broad substrate specificity of the final enzyme, PHA synthase. nih.gov While direct polymerization of this compound into PHA is not commonly reported, the metabolic pathways that produce hydroxyacyl-CoA precursors are central. The specific monomers incorporated into a PHA polymer depend on the available carbon source and the bacterium's metabolic pathways. tandfonline.com

Notably, this compound has also been identified in Gram-positive bacteria, which lack the LPS outer membrane. Research has shown its presence in various strains of Leuconostoc, a genus of lactic acid bacteria (LAB). nih.govnih.gov In some LAB, such as Lactobacillus plantarum, the production of other 3-hydroxy fatty acids is an active process where the compounds are excreted by living cells during their growth phase, suggesting functions beyond simple structural roles. nih.gov

Interactive Table: Microbial Sources of this compound

| Microbial Genus | Gram Status | Cellular Context/Role |

| Porphyromonas | Negative | Component of Lipopolysaccharide (LPS) Lipid A mdpi.comnih.govnih.gov |

| Leuconostoc | Positive | Cellular Fatty Acid nih.gov |

The biosynthesis of fatty acids like this compound is not static but is dynamically regulated by external conditions. numberanalytics.com Bacteria continuously adapt their membrane composition and metabolic activities in response to environmental cues to ensure survival. numberanalytics.comnih.gov

Key environmental factors include:

Nutrient Availability : The types of carbon sources in the environment are a primary driver for fatty acid synthesis. tandfonline.com The production of odd-chain fatty acids, such as the 17-carbon backbone of this compound, depends on the availability of suitable precursor molecules.

Temperature : Microorganisms adjust the fatty acid composition of their cell membranes to maintain optimal fluidity. numberanalytics.comquora.com Changes in temperature can trigger shifts in the ratios of saturated, unsaturated, and modified fatty acids to preserve membrane integrity and function. numberanalytics.comnih.govtandfonline.com

pH : The acidity or alkalinity of the environment can influence enzymatic activities and transport processes, leading to changes in the fatty acid profiles of microbial membranes. numberanalytics.comnih.gov

Abiotic Stress : Exposure to stressors such as high salinity, UV radiation, or toxic substances like heavy metals prompts a variety of defense mechanisms in microbes. mdpi.comiau.irresearchgate.net Cyanobacteria, for example, undergo significant alterations in their metabolism and gene expression when faced with such stresses. mdpi.comiau.irresearchgate.net These responses can include modifying the lipid composition of their membranes to cope with the stress.

Interactive Table: Environmental Factors Influencing Microbial Fatty Acid Metabolism

| Environmental Factor | General Influence on Microbial Metabolism | Potential Relevance to 3-OH-FA Production |

| Nutrient Availability | Determines the metabolic pathways used and the precursors available for biosynthesis. tandfonline.comasm.org | The presence of specific precursors (e.g., from odd-chain carbon sources) is necessary for the synthesis of C17 fatty acids. |

| Temperature | Alters membrane fluidity, forcing bacteria to modify fatty acid composition (e.g., saturation levels) to adapt. numberanalytics.comquora.com | Production may be up- or down-regulated as part of the broader membrane adaptation to thermal stress. nih.govtandfonline.com |

| pH | Affects enzyme function and nutrient transport across the cell membrane, influencing overall metabolic state. numberanalytics.com | Changes in pH can shift metabolic fluxes, potentially altering the pool of precursors for fatty acid synthesis. nih.gov |

| Abiotic Stress | Triggers complex stress responses, including the synthesis of protective compounds and alteration of cell envelope components. mdpi.comiau.irresearchgate.net | May be synthesized as part of a stress response to modify membrane characteristics or as a secondary metabolite. mdpi.comiau.ir |

Elucidation of Biological Functions and Signaling Roles of 3 Hydroxyheptadecanoic Acid

Role in Microbial Physiology and Inter-Organismal Interactions

3-Hydroxyheptadecanoic acid is a hydroxylated fatty acid that serves as a fundamental structural component of the outer membrane of numerous Gram-negative bacteria. caymanchem.comsapphirebioscience.comabcam.com It is a constituent of lipopolysaccharide (LPS), a major macromolecule essential for maintaining the bacterial cell envelope's integrity. mdpi.com Specifically, this compound is integrated into the lipid A portion of LPS, which anchors the entire LPS molecule to the outer membrane. researchgate.net The lipid A moiety is a glycolipid composed of a disaccharide backbone to which several fatty acid chains are attached, and the precise composition of these fatty acids, including the presence of this compound, is critical for the structural stability of the membrane. mdpi.com

The role of this compound extends beyond structural support; it is intrinsically linked to bacterial virulence. The lipid A component of LPS is recognized by the host's innate immune system as a potent microbe-associated molecular pattern (MAMP) and is responsible for the endotoxic activity of Gram-negative bacteria. nih.govfrontiersin.org The specific acylation pattern of lipid A, which includes the number, length, and type of fatty acids like this compound, dictates the intensity of the host immune response. mdpi.comfrontiersin.org For instance, research on Bacteroides fragilis and related species has identified D-3-hydroxyheptadecanoic acid as one of the main fatty acids in their LPS, where it is involved in both ester and amide linkages to the glucosamine (B1671600) backbone. nih.gov The unique structure of lipid A in gut commensals like Bacteroides vulgatus, which also contains this compound, is associated with attenuated or even anti-inflammatory responses, highlighting how its structural role directly influences its function as a virulence factor. nih.govacs.org

Table 1: Presence of this compound in Bacterial Lipopolysaccharides (LPS)

| Bacterial Species | Location in LPS | Significance | Reference |

|---|---|---|---|

| Bacteroides fragilis | Lipid A | Major fatty acid component, contributes to structural integrity and endotoxic activity. | nih.gov |

| Bacteroides vulgatus | Lipid A | Component of a hypoacylated lipid A structure, associated with immunomodulatory effects. | nih.govacs.org |

| Leuconostoc strains (Gram-positive) | Not in LPS; found in cells | Indicates production by bacteria lacking LPS, suggesting other physiological roles. | nih.gov |

3-Hydroxy fatty acids (3-OH-FAs), including this compound, are not merely static structural components but are actively involved in the dynamic processes of microbial life. Studies on various bacteria have shown that the production of 3-OH-FAs is linked to the bacterial growth phase. For example, research on Lactobacillus plantarum demonstrated that the concentration of several 3-OH-FAs in the culture supernatant increased during the logarithmic growth phase and peaked as the bacteria entered the stationary phase. nih.gov This pattern suggests that these fatty acids are actively excreted by living cells and may play a role in adapting to changing environmental conditions or population densities, rather than being passively released from lysed cells. nih.gov

The production of these molecules can be a strategy for survival and competition within a microbial community. While the direct antifungal or antibacterial activity of this compound is not extensively detailed, related saturated 3-hydroxy fatty acids have demonstrated significant antifungal activity against various molds and yeasts. nih.gov This antimicrobial action helps the producing bacteria to outcompete other microorganisms in their environment, thereby enhancing their survival and colonization success. The mechanism of action for similar fatty acids involves partitioning into the lipid bilayers of fungal membranes, which increases membrane permeability and leads to cell death. nih.gov Therefore, the excretion of this compound could serve a similar ecological function, influencing the microbial composition of its habitat.

Table 2: Production of Related 3-Hydroxy Fatty Acids During Bacterial Growth (Lactobacillus plantarum MiLAB 14)

| 3-Hydroxy Fatty Acid | Maximum Concentration (µg/ml) | Time to Max Concentration (hours) | Growth Phase Correlation | Reference |

|---|---|---|---|---|

| 3-(R)-hydroxydecanoic acid | 1.7 | 38 | Increases during exponential phase | nih.gov |

| 3-hydroxy-5-cis-dodecenoic acid | 1.0 | >38 | Follows growth curve | nih.gov |

| 3-(R)-hydroxydodecanoic acid | 0.5 | >38 | Follows growth curve | nih.gov |

| 3-(R)-hydroxytetradecanoic acid | 0.2 | >38 | Follows growth curve | nih.gov |

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively regulate gene expression. nih.govnih.gov This process relies on the production and detection of small signaling molecules called autoinducers. nih.gov While N-acylhomoserine lactones (AHLs) are the most studied autoinducers in Gram-negative bacteria, fatty acids and their derivatives have also been identified as a distinct class of signaling molecules. nih.govnih.gov

Although this compound has not been definitively identified as a canonical QS autoinducer, its characteristics are consistent with such a role. As a fatty acid derivative that is actively secreted by bacteria during growth, it has the potential to accumulate in the environment in a cell-density-dependent manner. nih.gov This accumulation could serve as a chemical signal to neighboring cells. In other bacterial systems, such as in Pseudomonas aeruginosa, certain fatty acids have been shown to modulate the expression of QS-regulated virulence factors, demonstrating a clear link between fatty acids and bacterial communication networks. nih.gov These molecules can act as anti-virulence agents by interfering with established QS systems, highlighting the complex role fatty acids play in bacterial signaling and behavior. nih.gov The excretion of this compound could therefore represent a form of chemical signaling that influences the collective behavior and virulence of a bacterial population. nih.gov

Impact on Host-Microbe Interactions and Immune Modulation

As an integral part of the lipid A moiety of LPS, this compound plays a pivotal role in mediating the interaction between Gram-negative bacteria and the host immune system. nih.govacs.org The immune response to LPS is highly dependent on the precise chemical structure of lipid A, including its fatty acid composition. frontiersin.org The lipid A from commensal gut bacteria like Bacteroides vulgatus, which is hypoacylated (containing fewer fatty acid chains) and includes this compound, exhibits markedly different immunological properties compared to the hexa-acylated lipid A of pathogens like E. coli. acs.orgresearchgate.net

Research has shown that the LPS from B. vulgatus is a weak activator of the host's primary LPS sensor, the Toll-like receptor 4 (TLR4). acs.orgresearchgate.net Instead of provoking a strong pro-inflammatory cascade, this type of LPS can induce the production of anti-inflammatory cytokines, such as IL-10. researchgate.net This demonstrates a sophisticated immunomodulatory capability, contributing to the state of immune tolerance in the gut that allows for the symbiotic relationship between the host and its microbiota. nih.gov In contrast, co-treatment of microglial cells with heptadecanoic acid (the non-hydroxylated parent fatty acid) and myristic acid was found to downregulate the expression of pro-inflammatory cytokines like interleukin (IL)-1β, IL-6, and tumor necrosis factor-α (TNF-α), suggesting that these fatty acids can have direct anti-inflammatory effects. rsc.org

Table 3: Immunomodulatory Effects Based on Lipid A Structure

| Lipid A Source | Key Fatty Acids | Acylation Pattern | Host Immune Response | Reference |

|---|---|---|---|---|

| Escherichia coli (pathogen) | 3-hydroxymyristic acid | Hexa-acylated | Strong pro-inflammatory response (high TNF-α, IL-6) | frontiersin.org |

| Bacteroides vulgatus (commensal) | This compound, 3-hydroxypentadecanoic acid | Hypoacylated (tetra/penta-acylated) | Weak inflammatory activation; induction of anti-inflammatory IL-10 | acs.orgresearchgate.net |

| Francisella tularensis (pathogen) | 3-hydroxyoctadecanoic acid | Tetra-acylated | "Silent" - no agonistic or antagonistic activity at TLR4 | frontiersin.org |

The immunomodulatory effects of this compound are mediated through its influence on specific host intracellular signaling pathways. As part of the LPS complex, it interacts with the host's TLR4/MD-2 receptor complex. mdpi.comfrontiersin.org The binding of lipid A to this receptor initiates a signaling cascade that typically culminates in the activation of the nuclear factor-κB (NF-κB) pathway. rsc.org NF-κB is a master transcriptional regulator of many pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6. nih.gov

The structural variation in lipid A, conferred by fatty acids like this compound, alters the binding affinity and signaling strength through the TLR4 pathway. The hypoacylated lipid A of Bacteroides species leads to a weaker or altered signal transduction compared to the potent activation by pathogenic LPS. acs.org Furthermore, studies on related fatty acids provide direct evidence of their ability to modulate this critical inflammatory pathway. For example, myristic acid and heptadecanoic acid were shown to significantly inhibit the LPS-induced inflammatory response in microglial cells by suppressing the NF-κB signaling pathway. rsc.org Fatty acids can also influence other signaling pathways; polyunsaturated fatty acids are known to modulate the expression of genes related to the MAPK and AKT1 signaling cascades, which are also upstream of NF-κB and other inflammatory responses. nih.gov This indicates that this compound, both as part of LPS and potentially as a free molecule, can interact with and modulate key cellular signaling cascades that control inflammation and host-microbe homeostasis.

Role in Shaping Gut Microbiota Composition and Function

The direct role of this compound in modulating the composition and function of the gut microbiota is an area of emerging research, with current studies primarily focusing on its parent compound, heptadecanoic acid. Research has established a crosstalk between gut microbiota and metabolites, which can influence pathological processes. nih.gov Studies investigating fecal metabolites have identified heptadecanoic acid as a potential biomarker in conditions such as chronic atrophic gastritis. nih.govnih.govresearchgate.net

In one study, a significant negative correlation was observed between the presence of heptadecanoic acid and the gut microbe Erysipelotrichaceae_UCG-003. nih.govresearchgate.net This suggests that odd-chain saturated fatty acids and their derivatives may play a role in the intricate balance of the gut microbial ecosystem. The human gut microbiota is known to have the capacity to synthesize odd-chain fatty acids, though the specific bacteria responsible are not yet fully explored. rsc.org While the metabolism of polyphenols and other compounds by gut microbiota into bioactive metabolites is well-documented, the specific biotransformation or direct effects of this compound by or on gut bacteria remain to be explicitly detailed. mdpi.com Further investigation is required to elucidate the precise mechanisms by which this compound, as distinct from heptadecanoic acid, may influence microbial populations and their metabolic functions.

| Correlated Metabolite | Correlated Gut Microbe | Type of Correlation | Reference |

| Heptadecanoic Acid | Erysipelotrichaceae_UCG-003 | Negative | nih.govresearchgate.net |

| Pentadecanoic Acid | Haemophilus | Negative | nih.govresearchgate.net |

Functional Significance in Eukaryotic Systems

Involvement in Caenorhabditis elegans Developmental and Behavioral Signaling as a Semiochemical

In the nematode Caenorhabditis elegans, this compound serves as a component within a complex chemical language used for intraspecies communication. This communication is mediated by a class of small molecules known as ascarosides, which function as pheromones to control a wide array of developmental and behavioral responses. nih.govplos.org Ascarosides consist of an ascarylose (B1226638) sugar linked to a fatty-acid-derived side chain, and it is the variation in these side chains that generates the functional diversity of these signaling molecules. plos.orgnih.gov

The biosynthesis of ascaroside side chains originates from the peroxisomal β-oxidation of long-chain fatty acids. nih.govmdpi.com This metabolic process shortens the fatty acid chains, and intermediates from this pathway, including 3-hydroxy fatty acids, can be incorporated into ascaroside structures. The specific structure of the ascaroside determines its biological function, influencing critical life-cycle decisions and social behaviors.

Key Biological Functions of Ascarosides in C. elegans

| Biological Function | Description | Ascaroside Role |

|---|---|---|

| Dauer Formation | A stress-resistant larval stage induced by high population density and limited food. | Ascarosides act as the primary population density signal, or "dauer pheromone," to trigger this developmental switch. plos.orgmdpi.com |

| Mating Behavior | Attraction of males to hermaphrodites for reproductive purposes. | Specific blends of ascarosides are released by hermaphrodites to act as a potent mating attractant for males. plos.orgnih.gov |

| Social Signaling | Aggregation and repulsion behaviors among worms. | Different ascarosides can either promote the aggregation of worms or act as a repellent, helping to manage social dynamics within a population. nih.govmdpi.com |

Precursor Role in the Formation of Bioactive Lipids with Anti-Diabetic and Anti-Inflammatory Potential

This compound is a precursor for the synthesis of a class of endogenous bioactive lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs). These lipids have demonstrated significant potential as therapeutic agents due to their anti-diabetic and anti-inflammatory properties. nih.gov FAHFAs are structurally characterized by a fatty acid that is ester-linked to a hydroxy fatty acid. In this context, this compound can serve as the hydroxy fatty acid backbone.

Research has shown that specific FAHFA isomers, such as palmitic-acid-9-hydroxy-stearic acid (9-PAHSA), can improve glucose tolerance and exert potent anti-inflammatory effects. nih.gov These effects are mediated, at least in part, through the activation of G protein-coupled receptors (GPCRs), particularly GPR120, which is a known receptor for fatty acids. nih.gov

Mechanisms of Action of FAHFA Bioactive Lipids

| Activity | Mechanism | Research Finding | Reference |

|---|---|---|---|

| Anti-Diabetic | Enhances insulin-stimulated glucose transport in adipocytes. | Treatment with 9-PAHSA significantly increased glucose transport in 3T3-L1 adipocytes. This effect is dependent on the GPR120 receptor. | nih.gov |

| Anti-Inflammatory | Reduces the expression of pro-inflammatory cytokines in macrophages. | Administration of 9-PAHSA to high-fat diet-fed mice normalized the percentage of TNFα-positive adipose tissue macrophages and reduced IL-1β expression. | nih.gov |

| Receptor Activation | Binds to and activates the G protein-coupled receptor GPR120. | 9-PAHSA and 5-PAHSA were shown to dose-dependently bind to and activate GPR120. | nih.gov |

The biosynthesis of these lipids from precursors like this compound points to an endogenous mechanism for controlling inflammation and metabolism. The discovery of FAHFAs and their biological activities underscores the importance of hydroxy fatty acids as fundamental building blocks for a novel class of signaling lipids with therapeutic potential in metabolic and inflammatory diseases. nih.govmdpi.com

Advanced Analytical Methodologies for Research on 3 Hydroxyheptadecanoic Acid

Chromatographic and Spectrometric Approaches for Detection and Characterization

The analysis of 3-hydroxyheptadecanoic acid largely relies on the coupling of high-resolution separation techniques with sensitive detection methods. Gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy are the cornerstones of its analytical investigation.

GC-MS is a robust and widely used technique for the quantitative analysis of fatty acids, including this compound. researchgate.netnih.gov Due to the low volatility of this hydroxy fatty acid, derivatization is a mandatory step to increase its thermal stability and amenability to gas chromatographic separation. The most common derivatization method involves silylation, where the active hydrogen of the hydroxyl and carboxyl groups is replaced by a trimethylsilyl (B98337) (TMS) group. semanticscholar.org Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are frequently used for this purpose. lipidmaps.org

For absolute quantification, a stable isotope-labeled internal standard, such as deuterated this compound, is ideally used. lipidmaps.org This internal standard is added to the sample prior to extraction and derivatization, allowing for the correction of any analyte loss during sample preparation and analysis. nih.gov Quantification is typically performed in the selected ion monitoring (SIM) mode, where the mass spectrometer is set to detect specific ions characteristic of the analyte and the internal standard, thereby increasing the sensitivity and selectivity of the assay. lipidmaps.org

Table 1: Illustrative GC-MS Parameters for the Analysis of 3-Hydroxy Fatty Acids (as TMS derivatives)

| Parameter | Value/Condition |

|---|---|

| Column | Phenyl Methyl Siloxane (e.g., HP-5MS) |

| Injection Mode | Splitless |

| Injector Temperature | 250-280 °C |

| Oven Temperature Program | Initial 80°C, ramp to 280-300°C |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Characteristic Ions (Illustrative for 3-OH FA) | m/z 103 (base peak for 3-OH position), [M-15]+ |

LC-MS and, more specifically, tandem mass spectrometry (LC-MS/MS), have become indispensable for the analysis of this compound in complex biological samples like plasma, serum, and tissues. nih.gov These techniques offer high sensitivity and specificity and can often be performed with less extensive sample cleanup compared to GC-MS. Reversed-phase liquid chromatography is commonly employed for the separation of fatty acids.

In LC-MS/MS, quantification is typically achieved using multiple reaction monitoring (MRM). wikipedia.org In this mode, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte, minimizing interferences from the complex biological matrix. forensicrti.org While specific, validated MRM transitions for this compound are not widely published, they can be empirically determined by infusing a standard of the compound into the mass spectrometer.

For enhanced sensitivity, derivatization can also be employed in LC-MS to improve the ionization efficiency of the fatty acid. A variety of derivatization reagents are available that introduce a readily ionizable group onto the carboxylic acid moiety. nih.gov

Table 2: Conceptual LC-MS/MS Parameters for this compound Analysis

| Parameter | Value/Condition |

|---|---|

| LC Column | C18 Reversed-Phase |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile/Isopropanol with 0.1% Formic Acid |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Precursor Ion [M-H] | m/z 285.2 |

| Illustrative Product Ions | To be determined empirically |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including the determination of stereochemistry. nih.gov For a chiral molecule like this compound, which can exist as (R) and (S) enantiomers, NMR can be used to distinguish between these stereoisomers. However, as enantiomers have identical NMR spectra in an achiral solvent, the use of a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA) is necessary. researchgate.net

A CDA reacts with both enantiomers of this compound to form a pair of diastereomers. These diastereomers have distinct NMR spectra, allowing for the differentiation and quantification of the original enantiomers. nih.gov Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) is a classic example of a CDA used for this purpose with chiral alcohols. researchgate.net By analyzing the differences in the chemical shifts of the protons or other nuclei (e.g., ¹⁹F) in the resulting diastereomeric esters, the absolute configuration of the this compound can be determined.

Advanced Sample Preparation and Derivatization Techniques for Enhanced Analysis

The quality of analytical data for this compound is highly dependent on the sample preparation procedure. The main goals of sample preparation are to extract the analyte from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. escholarship.org

Common extraction techniques for lipids include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). escholarship.org A widely used LLE method is the Bligh-Dyer extraction, which uses a mixture of chloroform, methanol (B129727), and water to partition lipids into an organic phase. For SPE, various sorbents can be used to selectively retain and elute different lipid classes.

As mentioned, derivatization is a key step for enhancing the analytical performance for this compound.

For GC-MS: Silylation is the most common technique.

For LC-MS: Derivatization can be used to improve ionization efficiency and, consequently, sensitivity. Reagents that introduce a permanently charged group or a group that is easily protonated or deprotonated are often used.

Standardization Protocols and Quality Control in Quantitative Lipidomics

To ensure the accuracy, precision, and reproducibility of quantitative data for this compound, robust standardization protocols and quality control (QC) measures are essential.

Internal Standards: The use of an appropriate internal standard is crucial for accurate quantification. nih.gov Ideally, a stable isotope-labeled version of the analyte (e.g., ¹³C- or ²H-labeled this compound) should be used. lipidmaps.org If an isotopically labeled standard is not available, a structurally similar compound with a different chain length that is not present in the sample, such as 3-hydroxypentadecanoic acid or 3-hydroxynonadecanoic acid, can be used. Heptadecanoic acid itself is often used as an internal standard in fatty acid analysis, but its presence in some biological samples can confound results. lipidmaps.org

Calibration Curves: For absolute quantification, a calibration curve is constructed using a series of standard solutions of this compound of known concentrations, each containing a constant amount of the internal standard. The response ratio (analyte peak area / internal standard peak area) is plotted against the concentration of the analyte.

Quality Control Samples: QC samples are analyzed alongside the study samples to monitor the performance of the analytical method. nih.gov These typically include:

Blank samples: To check for contamination.

Reference materials: Certified reference materials with known concentrations of fatty acids, if available.

By implementing these advanced analytical methodologies, researchers can obtain reliable and accurate data on the levels and stereochemistry of this compound, which is fundamental to elucidating its biological significance.

Research Applications and Clinical Relevance of 3 Hydroxyheptadecanoic Acid

Biomarker Research and Diagnostic Potential

The unique origin and biological associations of 3-hydroxyheptadecanoic acid make it a compelling candidate as a biomarker for several pathological conditions. Its detection and quantification in biological samples can offer insights into the presence of bacterial endotoxins and the pathophysiology of certain gastrointestinal and metabolic disorders.

Bacterial endotoxins, specifically lipopolysaccharides (LPS) from Gram-negative bacteria, are potent triggers of the inflammatory response. The lipid A component of LPS is characterized by the presence of 3-hydroxy fatty acids, which serve as unique chemical markers for these endotoxins. Consequently, the quantification of 3-hydroxy fatty acids, including this compound, in various matrices can be used as a reliable indicator of endotoxin levels.

This application is crucial in fields such as environmental monitoring, pharmaceutical quality control, and clinical diagnostics where the detection of bacterial contamination is paramount. Methods like gas chromatography-mass spectrometry (GC-MS) are employed to measure the concentration of these fatty acids, thereby providing a quantitative assessment of endotoxin presence. The synthesis of 3-hydroxy fatty acid standards is a key aspect of developing and validating these detection methods, enabling accurate and reproducible measurements. While 3-hydroxytetradecanoic acid is a commonly used marker, the principle extends to other 3-hydroxy fatty acids that are components of lipid A in different bacterial species nih.govuk-koeln.de.

Emerging research has pointed towards a potential link between altered levels of this compound and inflammatory gastrointestinal conditions.

Crohn's Disease: This chronic inflammatory bowel disease (IBD) is characterized by a complex interplay of genetic, environmental, and microbial factors. Notably, studies have observed decreased levels of this compound in the feces of patients with Crohn's disease researchgate.net. This finding suggests a potential alteration in the gut microbiota or their metabolic activity in these individuals. Further research is needed to elucidate whether this decrease is a cause or a consequence of the disease and to explore its potential as a non-invasive diagnostic or monitoring marker.

Chronic Atrophic Gastritis: This condition involves the chronic inflammation of the stomach lining, leading to the loss of gastric glandular cells and an increased risk of gastric cancer. A study investigating fecal metabolites as potential non-invasive biomarkers for chronic atrophic gastritis identified heptadecanoic acid, the parent fatty acid of this compound, as a significant molecule. The research demonstrated a correlation between alterations in fecal heptadecanoic acid levels and the presence of the disease, suggesting that fatty acid metabolism is perturbed in this condition nih.govsemanticscholar.org. While this study did not directly measure this compound, the findings open avenues for investigating its role as a more specific marker related to the microbial and inflammatory aspects of chronic atrophic gastritis.

The interplay between gut microbiota, inflammation, and metabolic diseases such as diabetes and hyperlipidemia is an area of intense research. Odd-chain fatty acids and their derivatives are gaining attention for their potential roles in these conditions.

Patients with diabetes often exhibit a characteristic pattern of dyslipidemia, including elevated triglycerides and altered lipoprotein profiles. The management of these lipid abnormalities is a critical aspect of reducing the high risk of cardiovascular disease in this population. While direct evidence linking this compound to diabetes and hyperlipidemia is still emerging, its connection to bacterial endotoxins and inflammation provides a plausible mechanistic link. Chronic low-grade inflammation, often triggered by circulating endotoxins, is a known contributor to insulin (B600854) resistance and metabolic dysregulation. Therefore, monitoring levels of this compound could potentially offer insights into the inflammatory status and gut barrier integrity in individuals with or at risk for these metabolic disorders.

Table 1: Potential Clinical Applications of this compound as a Biomarker

| Condition | Sample Type | Observed Change | Potential Clinical Utility |

| Bacterial Endotoxin Exposure | Various | Increased | Monitoring of contamination and infection |

| Crohn's Disease | Feces | Decreased | Non-invasive diagnosis and disease monitoring |

| Chronic Atrophic Gastritis | Feces | Altered (based on parent fatty acid) | Non-invasive screening and risk assessment |

| Metabolic Dysregulation | Blood/Feces | Hypothetically Altered | Monitoring inflammation and gut health |

Role in Pre-clinical and Translational Research Studies

The unique properties of this compound and its derivatives make them valuable tools in preclinical and translational research aimed at understanding disease mechanisms and developing new diagnostic and therapeutic strategies.

One example of the utility of a modified heptadecanoic acid in preclinical research is the development of beta-methyl[1-11C]heptadecanoic acid as a myocardial metabolic tracer for positron emission tomography (PET). In preclinical studies involving rats and dogs, this tracer was used to assess and quantify free fatty acid metabolism in the heart. The study demonstrated that this modified fatty acid could effectively image the myocardium and detect areas of infarction, highlighting the potential of structurally similar molecules in diagnostic imaging and metabolic research. This suggests that derivatized forms of this compound could be synthesized and evaluated for similar applications in imaging inflammation or bacterial localization.

Translational research in infectious diseases, which aims to bridge the gap between basic science and clinical application, can also benefit from studying molecules like this compound. By investigating its role in host-pathogen interactions, researchers may uncover new therapeutic targets or diagnostic markers for bacterial infections.

Targeted Chemical Synthesis and Derivatization for Bioactivity and Mechanistic Investigations

The ability to chemically synthesize this compound and its derivatives is crucial for advancing our understanding of its biological functions. Targeted synthesis allows for the production of pure compounds for use in in vitro and in vivo studies, as well as for the creation of molecular probes to investigate its mechanism of action.

Synthetic strategies for producing 3-hydroxy fatty acids often involve multi-step processes. For instance, the synthesis of similar molecules like (R)-3-hydroxy-decanoic acid has been achieved through various methods, including those that utilize green chemistry principles to ensure sustainability. These synthetic pathways can be adapted to produce this compound with high purity and in sufficient quantities for research purposes.

Furthermore, derivatization of the parent molecule can be employed to enhance its bioactivity or to create tools for mechanistic studies. For example, attaching fluorescent tags or radioactive isotopes can enable the tracking of the molecule within biological systems, providing insights into its uptake, distribution, and metabolism. The synthesis of such derivatives is a key step in developing novel diagnostic agents and therapeutic compounds based on the this compound scaffold.

Integration into Systems Biology and Metabolomics Frameworks for Holistic Understanding

Systems biology and metabolomics offer a powerful approach to understanding the complex interplay of molecules in a biological system. By measuring a wide range of metabolites, including fatty acids and their derivatives, researchers can gain a holistic view of the metabolic state of an organism in health and disease.

The inclusion of this compound in metabolomics panels can provide valuable information, particularly in studies of diseases with a suspected microbial or inflammatory component. Changes in the levels of this fatty acid, when correlated with other metabolic, proteomic, and transcriptomic data, can help to build comprehensive models of disease pathogenesis.

For instance, in the context of gastrointestinal disorders, integrating data on this compound levels with information on the gut microbiome composition and inflammatory markers can help to elucidate the complex interactions that drive these diseases. Similarly, in metabolic disorders, including this compound in metabolomic profiles can help to uncover novel pathways linking gut health to systemic metabolism. These systems-level approaches are essential for moving beyond simple correlations and towards a deeper, mechanistic understanding of the role of this compound in human health and disease.

Future Research Directions and Unanswered Questions

Deeper Elucidation of Precise Metabolic Roles and Regulation in Diverse Biological Systems

The precise metabolic functions of 3-hydroxyheptadecanoic acid are not yet well-defined. It is known to be a component of lipopolysaccharide (LPS) in several species of Gram-negative bacteria. sapphirebioscience.comlabchem.com.my Additionally, studies have noted that levels of this fatty acid are decreased in the feces of patients with Crohn's disease, suggesting a potential link to gut health and inflammatory conditions. sapphirebioscience.comlabchem.com.my However, its broader roles in mammalian physiology, including its potential as an energy source or signaling molecule, are still open questions.

Future research must focus on identifying the specific pathways in which this compound participates. Odd-chain fatty acids, in general, are known to be involved in various metabolic processes, and investigating this specific hydroxylated version is a logical next step. mdpi.com Understanding how its synthesis and degradation are regulated in different tissues and in response to various physiological and pathological stimuli is crucial. For instance, the mechanisms controlling its concentration in the gut microbiome and the impact of its fluctuations on host health warrant in-depth investigation.

Table 1: Known and Potential Metabolic Contexts of this compound

| Biological System | Known or Hypothesized Role | Key Unanswered Questions |

| Gram-negative Bacteria | Structural component of Lipopolysaccharide (LPS) | What is the specific contribution of the 3-hydroxy C17:0 moiety to LPS function and bacterial pathogenesis? |

| Human Gut Microbiome | Levels decreased in Crohn's disease patients | Does this compound play a role in maintaining gut homeostasis? Is it produced by the host or the microbiota? |

| Mammalian Tissues | Unknown | Does it serve as an energy substrate, a signaling molecule, or a precursor for other bioactive lipids? |

| Disease States | Potential biomarker for dairy fat intake and associated with various diseases. creative-proteomics.com | What are the regulatory mechanisms that govern its concentration in different biological systems? |

Comprehensive Mapping of Biosynthetic Pathways and Enzyme Kinetics

A complete map of the biosynthetic and degradative pathways for this compound is currently unavailable. In bacteria, its synthesis is linked to the pathways that produce components for LPS. In humans, the endogenous production of odd-chain fatty acids may occur through mechanisms like α-oxidation. mdpi.com The synthesis of other 3-hydroxy fatty acids involves enzymes such as 3-hydroxyacyl-CoA dehydrogenases, which are key components of the fatty acid β-oxidation pathway. nih.govscienceopen.com It is plausible that similar enzymes are involved in the synthesis of this compound.

A critical area for future research is the identification and characterization of the specific enzymes responsible for its synthesis and breakdown. Studying the enzyme kinetics—the rates of these reactions and how they are influenced by various factors—will be essential for understanding how the levels of this fatty acid are controlled within a cell. wikipedia.orgteachmephysiology.com This involves isolating the relevant enzymes, determining their substrates and products, and measuring kinetic parameters like Vmax (maximum reaction rate) and Km (substrate concentration at half-maximal velocity). teachmephysiology.com Such studies can reveal the efficiency and regulatory control points of its metabolic pathways. wikipedia.org

Exploration of Therapeutic Potential and Pharmacological Interventions Targeting this compound Pathways

Given the links between odd-chain fatty acids and various health outcomes, exploring the therapeutic potential of this compound is a promising avenue. mdpi.com For example, triheptanoin, a triglyceride of the odd-chain fatty acid heptanoate, has been investigated for treating metabolic and neurodegenerative diseases where energy metabolism is impaired. nih.gov This suggests that this compound or its derivatives could have therapeutic applications, potentially in metabolic regulation or as anti-inflammatory agents, especially considering its observed depletion in Crohn's disease. sapphirebioscience.comlabchem.com.my

Future pharmacological research should focus on developing strategies to modulate the metabolic pathways of this compound. This could involve designing small molecule inhibitors or activators for the enzymes identified in its biosynthetic or degradative pathways. scienceopen.com Targeting these pathways could offer new therapeutic approaches for metabolic disorders, inflammatory diseases, or conditions linked to imbalances in the gut microbiome.

Table 2: Potential Therapeutic Research Areas

| Therapeutic Area | Rationale | Research Approach |

| Inflammatory Bowel Disease | Decreased levels observed in Crohn's disease. sapphirebioscience.comlabchem.com.my | Investigate the effects of supplementation with this compound in animal models of colitis. |

| Metabolic Disorders | Related odd-chain fatty acids show therapeutic potential. mdpi.comnih.gov | Screen for effects on glucose metabolism, insulin (B600854) sensitivity, and lipid profiles in cell culture and animal models. |

| Neurological Diseases | Triheptanoin has been used for neurodegenerative conditions. nih.gov | Assess the ability of this compound to cross the blood-brain barrier and its effects on neuronal energy metabolism. |

Development of Novel Analytical Tools for In Vivo and In Situ Analysis with Enhanced Sensitivity

To fully understand the dynamics of this compound in a biological system, sensitive and specific analytical methods are required. Current techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are used for the analysis of fatty acids, including hydroxylated forms. creative-proteomics.comnih.gov For instance, methods have been developed for 3-hydroxydicarboxylic acids to diagnose fatty acid oxidation disorders. nih.gov

However, there is a need to develop novel analytical tools with enhanced sensitivity and specificity for this compound. This includes creating stable isotope standards for accurate quantification and refining derivatization protocols to improve detection by mass spectrometry. nih.gov The development of methods for in vivo and in situ analysis would be a significant leap forward, allowing researchers to visualize and measure the compound within living cells and tissues in real-time. This would provide invaluable insights into its spatial and temporal distribution and its trafficking between different cellular compartments and organs.

Integration of Multi-Omics Data (Genomics, Proteomics, Transcriptomics) for a Holistic Understanding of Its Biological Impact

A holistic understanding of the biological impact of this compound can be achieved by integrating data from multiple "omics" fields. creative-proteomics.com This approach combines genomics (studying the genes), transcriptomics (studying gene expression as mRNA), proteomics (studying the proteins), and metabolomics (studying the metabolites) to build a comprehensive picture of a biological system. nih.govnih.govduke.edu

Genomics can identify the genes that code for the enzymes in the this compound pathways. nih.govbiorxiv.org

Transcriptomics can reveal how the expression of these genes changes under different conditions, such as disease states or dietary interventions. nih.govnih.govmurdoch.edu.au

Proteomics can quantify the levels of the actual enzymes and other related proteins, providing a more direct look at the cellular machinery. nih.govnih.gov

Metabolomics can measure the levels of this compound itself, along with other related metabolites, to map out the metabolic network. nih.gov

By integrating these datasets, researchers can construct detailed models of the metabolic and signaling networks involving this compound. duke.edu This systems-biology approach is essential for deciphering the complex interactions between this fatty acid and the broader cellular environment, ultimately revealing its comprehensive biological impact.

Q & A

Q. How is this compound utilized as an internal standard in lipidomics?

- Methodological Insight : In GC-MS analyses, this compound serves as an internal standard (IS) due to its odd-chain length, which minimizes interference with even-chain endogenous lipids. For example, in rat liver microsome studies, it was monitored at m/z 233 (M-15 fragment) to quantify hydroxylated phytanic acid metabolites . Pre-column derivatization (e.g., methyl esterification) enhances volatility and detection sensitivity .

Q. What storage and handling protocols are critical for maintaining this compound stability?

- Methodological Insight : Store lyophilized powder at -20°C in airtight, desiccated containers. Prior to use, equilibrate to room temperature for ≥1 hour to prevent condensation. Avoid repeated freeze-thaw cycles, which may degrade hydroxyl group integrity .

Advanced Research Questions

Q. How can this compound be applied to characterize gliding bacteria in marine environments?

- Methodological Insight : This compound acts as a biomarker for specific bacterial taxa, such as Rapidithrix thailandica. Lipid profiling involves extraction via Bligh-Dyer method, methylation with BF3-methanol, and GC-MS analysis. Unique hydroxy fatty acid signatures differentiate gliding bacteria from non-motile strains .

Q. What contradictions exist in the literature regarding its applicability as an internal standard?

- Methodological Insight : While demonstrates its use in NADPH-dependent microsomal assays, notes a lack of peer-reviewed citations. Researchers must validate its suitability for specific matrices (e.g., plant vs. mammalian lipids) and confirm absence of co-eluting isomers via high-resolution MS .

Q. How does this compound function as an environmental proxy in marine sediment studies?

- Methodological Insight : Its presence in sediment cores correlates with bacterial lipid degradation under anaerobic conditions. Quantify via LC-MS/MS with MRM transitions (e.g., m/z 286.45 → 233) and normalize to total organic carbon. Use δ<sup>13</sup>C isotopic analysis to trace microbial community shifts .

Q. What methodological challenges arise in quantifying this compound in metabolic disorder studies?

- Methodological Insight : As a potential biomarker for 3-hydroxyacyl-CoA dehydrogenase deficiencies, interference from homologous hydroxy fatty acids (e.g., 3-hydroxyhexadecanoic acid) necessitates chiral separation (e.g., CSP-LC columns) and isotopic dilution with <sup>13</sup>C-labeled analogs .

Q. How do purity variations (97% vs. 98+%) impact experimental reproducibility in synthetic studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.